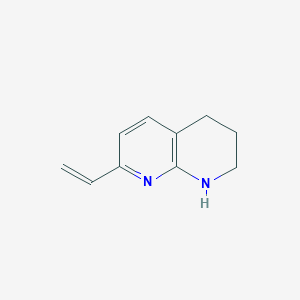
7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinehydrochloride is a heterocyclic compound that belongs to the class of 1,8-naphthyridines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinehydrochloride, can be achieved through various methods. Some of the common synthetic routes include:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Friedländer Approach: This approach uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: This method employs metal catalysts to facilitate the formation of the naphthyridine core.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinhydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Naphthyridinderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, Lösungsmittel wie Ethanol oder Dichlormethan und Katalysatoren, um die Reaktionsgeschwindigkeiten zu erhöhen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Naphthyridinoxiden führen, während Reduktion Tetrahydronaphthyridinderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
7-Ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinhydrochlorid hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Medizinische Chemie: Es wird als Gerüst für die Entwicklung von Medikamenten verwendet, die auf bakterielle Infektionen und andere Krankheiten abzielen.
Materialwissenschaften: Die Verbindung wird bei der Synthese von Leuchtdioden, Farbstoff-sensibilisierten Solarzellen und molekularen Sensoren eingesetzt.
Chemische Biologie: Es dient als Ligand in der Koordinationschemie und als Bestandteil in selbstorganisierenden Wirt-Gast-Systemen.
Wissenschaftliche Forschungsanwendungen
7-ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinehydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting bacterial infections and other diseases.
Materials Science: The compound is utilized in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in coordination chemistry and as a component in self-assembly host-guest systems.
Wirkmechanismus
Der Wirkungsmechanismus von 7-Ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinhydrochlorid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann bestimmte Pfade hemmen oder aktivieren, was zu ihren biologischen Wirkungen führt. Beispielsweise kann es an bakterielle Enzyme binden, deren Funktion stören und zu einer antibakteriellen Aktivität führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu 7-Ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinhydrochlorid umfassen:
- 1,2,3,4-Tetrahydro-1,8-naphthyridin
- 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridin
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
Einzigartigkeit
Was 7-Ethenyl-1,2,3,4-tetrahydro-1,8-Naphthyridinhydrochlorid von ähnlichen Verbindungen unterscheidet, ist seine einzigartige Ethenylgruppe, die an zusätzlichen chemischen Reaktionen teilnehmen und seine biologische Aktivität verstärken kann. Dieses Strukturmerkmal bietet Möglichkeiten für eine weitere Funktionalisierung und Anwendung in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
7-ethenyl-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C10H12N2/c1-2-9-6-5-8-4-3-7-11-10(8)12-9/h2,5-6H,1,3-4,7H2,(H,11,12) |
InChI-Schlüssel |
KCDIMAKBNOZFLO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NC2=C(CCCN2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


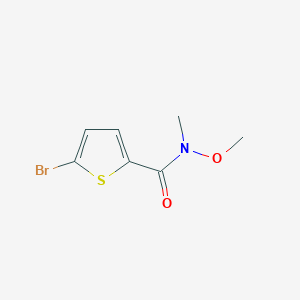
![(6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one](/img/structure/B12289014.png)



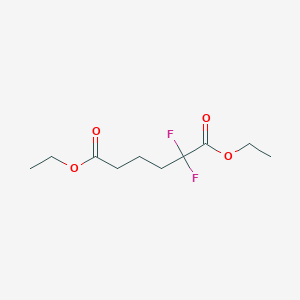

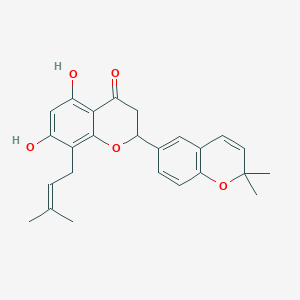
![[6-[acetyloxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxyphenyl]methyl acetate](/img/structure/B12289057.png)

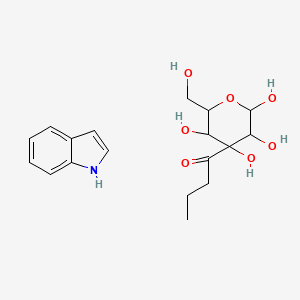
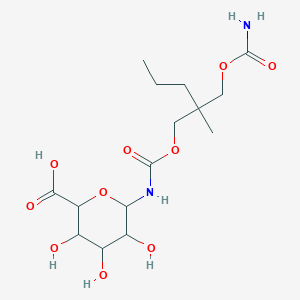
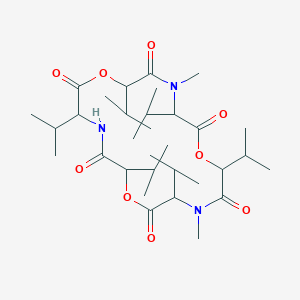
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride](/img/structure/B12289087.png)
